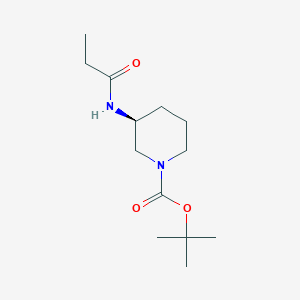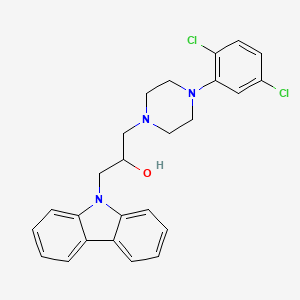
(S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in medicinal chemistry due to their role as synthetic building blocks for drug construction .
Preparation Methods
The synthesis of (S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate typically involves multi-step reactions. One common synthetic route includes the protection of the piperidine nitrogen, followed by the introduction of the propanamide group. The tert-butyl group is often introduced via tert-butyl chloroformate under basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the amide group, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: It serves as a building block for biologically active molecules, including potential drug candidates.
Medicine: Research into its derivatives has shown potential in treating various diseases, including influenza and cancer
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit fibroblast proliferation or migration by targeting specific signaling pathways .
Comparison with Similar Compounds
(S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
®-tert-Butyl 3-propanamidopiperidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities.
N-Cbz-protected 3-aminopiperidine: Another piperidine derivative used in similar synthetic applications.
Adamantane-substituted piperidine analogs: These compounds have shown activity against influenza strains. The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activities
Properties
IUPAC Name |
tert-butyl (3S)-3-(propanoylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-5-11(16)14-10-7-6-8-15(9-10)12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDHQJVAKIUFLX-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-ethoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)quinolin-4-amine](/img/structure/B2822961.png)
![4-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2822963.png)
![(1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2822965.png)

![Butyl 4-{[2-cyano-3-(2-isopropoxyphenyl)acryloyl]amino}benzoate](/img/structure/B2822967.png)
![N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2822968.png)
![N-Methyl-N-[2-[methyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2822969.png)
![[4-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B2822973.png)

![3-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2822976.png)
![N-(cyanomethyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2822977.png)
![3-(3,3-dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822979.png)


